
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy, methoxy, and nitro functional groups attached to an ethanone backbone
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one typically involves the nitration of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its use in the design of pharmaceuticals targeting specific diseases, leveraging its unique chemical structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds and engage in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one include:
1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(3,4-Dimethoxyphenyl)-2-nitroethan-1-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
3-(2-Hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:
The uniqueness of this compound lies in its combination of hydroxy, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
82222-78-4 |
|---|---|
Fórmula molecular |
C10H11NO6 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3,4-dimethoxyphenyl)-2-nitroethanone |
InChI |
InChI=1S/C10H11NO6/c1-16-8-4-3-6(7(12)5-11(14)15)9(13)10(8)17-2/h3-4,13H,5H2,1-2H3 |
Clave InChI |
ACOXUDHOHDDYEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C[N+](=O)[O-])O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
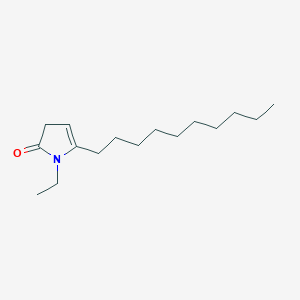
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
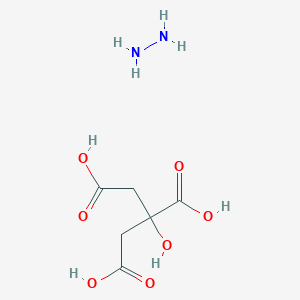
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)

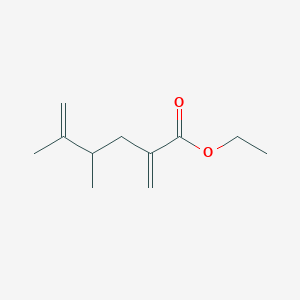
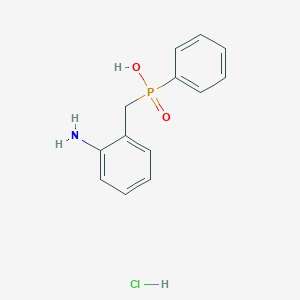
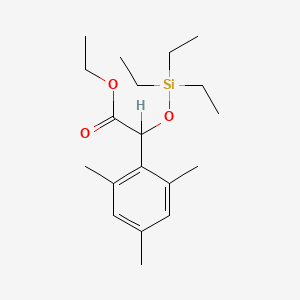
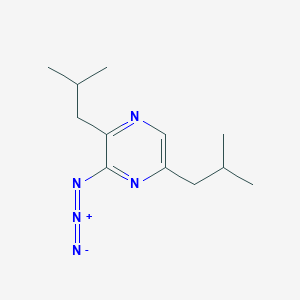
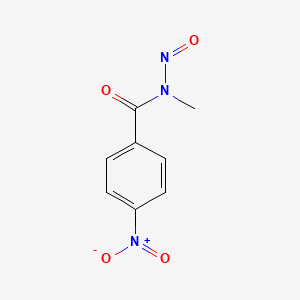

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
